molecular formula C13H11FN2O2S B4766030 N-(2-fluorophenyl)-N'-(2-thienylmethyl)ethanediamide

N-(2-fluorophenyl)-N'-(2-thienylmethyl)ethanediamide

Cat. No. B4766030
M. Wt: 278.30 g/mol
InChI Key: CMJIVNLCADFCFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-N'-(2-thienylmethyl)ethanediamide, commonly known as FTY720, is a synthetic compound that was initially developed as an immunosuppressant drug. It was later found to have potential therapeutic applications in treating various diseases, including multiple sclerosis, cancer, and Alzheimer's disease.

Mechanism of Action

FTY720 works by binding to S1P receptors and preventing the migration of immune cells to the brain and spinal cord. It also induces apoptosis in cancer cells by activating various signaling pathways. FTY720 has been shown to modulate the expression of various genes and proteins involved in cell migration, proliferation, and survival.
Biochemical and Physiological Effects:
FTY720 has been shown to have various biochemical and physiological effects. It reduces the migration of immune cells to the brain and spinal cord, thereby reducing inflammation and nerve damage. It induces apoptosis in cancer cells and inhibits their growth and migration. FTY720 has also been shown to modulate the expression of various genes and proteins involved in cell migration, proliferation, and survival.

Advantages and Limitations for Lab Experiments

FTY720 has several advantages as a research tool. It is a well-established compound with a known synthesis method. It has been extensively studied for its potential therapeutic applications and has been shown to be effective in treating various diseases. FTY720 has also been used as a research tool to study the mechanism of action of various biological processes.
However, FTY720 also has some limitations as a research tool. It can be toxic at high doses and may have off-target effects on other biological processes. It may also have limited efficacy in certain disease models.

Future Directions

There are several future directions for FTY720 research. One area of research is to further elucidate the mechanism of action of FTY720 and its effects on various biological processes. Another area of research is to develop more potent and selective analogs of FTY720 with fewer side effects and improved efficacy. FTY720 may also have potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease, which warrant further investigation.

Scientific Research Applications

FTY720 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have immunomodulatory, anti-inflammatory, and anti-cancer properties. FTY720 has been shown to be effective in treating multiple sclerosis, a chronic autoimmune disease that affects the central nervous system. It works by reducing the migration of immune cells to the brain and spinal cord, thereby reducing inflammation and nerve damage.
FTY720 has also been found to have potential therapeutic applications in cancer. It works by inducing apoptosis (cell death) in cancer cells and inhibiting the growth and migration of cancer cells. FTY720 has been shown to be effective in treating various types of cancer, including breast cancer, prostate cancer, and leukemia.
In addition to its therapeutic applications, FTY720 has also been used as a research tool to study the mechanism of action of various biological processes. It has been used to study the role of sphingosine-1-phosphate (S1P) signaling in cell migration, proliferation, and survival.

properties

IUPAC Name

N'-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2S/c14-10-5-1-2-6-11(10)16-13(18)12(17)15-8-9-4-3-7-19-9/h1-7H,8H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJIVNLCADFCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-N'-(thiophen-2-ylmethyl)ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-N'-(2-thienylmethyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-N'-(2-thienylmethyl)ethanediamide
Reactant of Route 3
Reactant of Route 3
N-(2-fluorophenyl)-N'-(2-thienylmethyl)ethanediamide
Reactant of Route 4
N-(2-fluorophenyl)-N'-(2-thienylmethyl)ethanediamide
Reactant of Route 5
Reactant of Route 5
N-(2-fluorophenyl)-N'-(2-thienylmethyl)ethanediamide
Reactant of Route 6
Reactant of Route 6
N-(2-fluorophenyl)-N'-(2-thienylmethyl)ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.